Cefoxitin sodium is an organic molecular entity. Cefoxitin Sodium is the sodium salt form of cefoxitin, a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefoxitin sodium binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. A semisynthetic cephamycin antibiotic resistant to beta-lactamase. See also: Cefoxitin (has active moiety).
Related Compounds
Cefoxitin Acid
Compound Description: Cefoxitin acid is the free acid form of cefoxitin. It is a β-lactam antibiotic of the cephamycin class, characterized by a methoxy group at the 7-position of the cephem nucleus. This modification provides resistance to hydrolysis by some β-lactamases. [, ]
Relevance: Cefoxitin acid is a direct precursor in the synthesis of cefoxitin sodium. [, ] The sodium salt is prepared by reacting cefoxitin acid with a suitable sodium source.
Tazobactam Sodium
Compound Description: Tazobactam sodium is a β-lactamase inhibitor. It is often combined with certain β-lactam antibiotics, like cefoxitin, to broaden their spectrum of activity and overcome bacterial resistance. []
Relevance: Tazobactam sodium is often co-formulated with cefoxitin sodium in a fixed-dose combination for injection. This combination enhances the effectiveness of cefoxitin sodium against bacteria that produce β-lactamases. []
Cefamandole Nafate
Compound Description: Cefamandole nafate is a second-generation cephalosporin antibiotic. Like cefoxitin sodium, it exhibits activity against a broad spectrum of bacteria, including Gram-negative and some anaerobic organisms. []
Ceftizoxime Sodium
Compound Description: Ceftizoxime sodium is a third-generation cephalosporin antibiotic with broad-spectrum activity. It is effective against a wide range of Gram-negative and some Gram-positive bacteria. []
Relevance: Research has investigated the stability and compatibility of ceftizoxime sodium with clindamycin phosphate in various intravenous solutions, comparing its behavior to that of cefoxitin sodium. [] This highlights the importance of understanding potential drug interactions for optimal therapeutic outcomes.
Cefazolin Sodium
Compound Description: Cefazolin sodium is a first-generation cephalosporin antibiotic with activity primarily against Gram-positive bacteria. It is commonly used for surgical prophylaxis and the treatment of various infections. []
Relevance: Cefazolin sodium has been included in compatibility and stability studies alongside cefoxitin sodium and other cephalosporins to evaluate their behavior in various pharmaceutical settings, such as portable pump reservoirs. [] These studies help to determine optimal storage and administration conditions for ensuring drug efficacy.
Source and Classification
Cefoxitin sodium is derived from cephalosporin antibiotics, which are produced through the fermentation of certain molds, specifically Cephalosporium acremonium. The classification of cefoxitin sodium falls under the broader category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that plays a crucial role in their antibacterial activity.
Synthesis Analysis
Methods and Technical Details
The synthesis of cefoxitin sodium involves several chemical reactions starting from cefoxitin acid. Key methods include:
Acylation Reaction: Cefoxitin acid undergoes acylation with sodium lactate in the presence of acetone and under controlled temperature conditions (around 30°C). This reaction leads to the formation of cefoxitin sodium through a series of hydrolysis and neutralization steps.
Solvent Utilization: The process often employs solvents like methanol and ethyl acetate for dissolving reactants and facilitating reactions, ensuring high purity and yield (up to 96% purity) of the final product.
Filtration and Drying: After synthesis, the product is filtered and dried under vacuum conditions to obtain a crystalline powder form of cefoxitin sodium.
Chemical Reactions Analysis
Reactions and Technical Details
Cefoxitin sodium participates in various chemical reactions, primarily involving:
Nucleophilic Substitution: This reaction type is significant in determining its stability and reactivity in biological systems. For example, cefoxitin sodium can react with electrophiles due to its nucleophilic sites, which can lead to degradation products under alkaline conditions.
Spectrophotometric Methods: Analytical methods such as ultraviolet spectrophotometry are employed to assess the concentration and purity of cefoxitin sodium in pharmaceutical formulations.
Mechanism of Action
Process and Data
The mechanism through which cefoxitin sodium exerts its antibacterial effects involves:
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Cefoxitin sodium exhibits several notable physical and chemical properties:
Appearance: It is typically a pale yellow crystalline powder.
Solubility: Highly soluble in water, making it suitable for intravenous administration.
Stability: Sensitive to heat and light; thus, it should be stored in a cool, dark place.
pH Range: The pH of aqueous solutions typically ranges between 4.5 to 7.0.
Applications
Scientific Uses
Cefoxitin sodium has several important applications in both clinical and research settings:
Clinical Use: It is widely prescribed for treating infections caused by susceptible strains of bacteria, including those resistant to other antibiotics.
Research Applications: Used as a standard reference compound in analytical chemistry for developing methods to determine concentrations of other antibiotics.
Pharmaceutical Development: Its properties make it valuable in formulating injectable antibiotics that require stability under various conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cefoxitin is a semisynthetic cephamycin antibiotic which, in addition to the methoxy group at the 7alpha position, has 2-thienylacetamido and carbamoyloxymethyl side-groups. It is resistant to beta-lactamase. It has a role as an antibacterial drug. It is a cephalosporin, a semisynthetic derivative, a beta-lactam antibiotic allergen and a cephamycin. It is a conjugate acid of a cefoxitin(1-). Cefoxitin is a semi-synthetic, broad-spectrum cepha antibiotic for intravenous administration. It is derived from cephamycin C, which is produced by Streptomyces lactamdurans. Cefoxitin is a Cephalosporin Antibacterial. Cefoxitin is a semisynthetic, broad-spectrum, second-generation cephalosporin with antibacterial activity. Cefoxitin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. A semisynthetic cephamycin antibiotic resistant to beta-lactamase. See also: Cefoxitin Sodium (has salt form).
GSK-3532795 is a second generation inhibitor of hiv-1 maturation, exhibiting a broader spectrum of antiviral effect in vitro and in clinical studies than the prototypical maturation inhibitor bevirimat
BMS-935177 a potent BTK inhibitor with improved kinase selectivity and superior oral exposure in multiple species. should provide useful clinical efficacy in autoimmune diseases. BMS-935177 inhibited calcium flux in human Ramos B cells (IC50 = 27 nM) and inhibited CD69 surface expression in peripheral B cells stimulated with anti-IgM and anti-IgG. On the basis of in vitro potency, in vivo activity, and pharmacokinetic profile, BMS-935177 was selected for further studies in support of clinical development.
GSK3532795, also known as BMS-955176, is a potent, orally active, second-generation HIV-1 maturation inhibitor (MI) that advanced through phase IIb clinical trials. GSK3532795 combines broad coverage of polymorphic viruses (EC50 <15 nM toward a panel of common polymorphisms representative of 96.5% HIV-1 subtype B virus) with a favorable pharmacokinetic profile in preclinical species.
BMS-960 is a SlP agonist. Sphingosine-1 -phosphate (SlP) has been demonstrated to induce many cellular effects, including those that result in platelet aggregation, cell proliferation, cell morphology, tumor cell invasion, endothelial cell and leukocyte chemotaxis, endothelial cell in vitro angiogenesis, and lymphocyte trafficking. SlP receptors are therefore good targets for a wide variety of therapeutic applications such as tumor growth inhibition, vascular disease, and autoimmune diseases.
BMS-955829 is a Positive allosteric modulators (PAMs). BMS-955829 shows high functional PAM potency, excellent mGluR5 binding affinity, low glutamate fold shift, and high selectivity for the mGluR5 subtype. BMS-955829 is a potent mGluR5 PAM (EC50 = 2.6 ± 1.0 nM; n = 6), devoid of inherent mGluR5 agonist activity (EC50 > 30μM). The measured binding Ki of BMS-955829 was found to be 1.6 nM, which was in good agreement with its functional potency.